molecular formula C13H14ClN3O2S B2625480 N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide CAS No. 941869-04-1

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

Cat. No.: B2625480
CAS No.: 941869-04-1
M. Wt: 311.78
InChI Key: GTIKUJLEKUDEDS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is a key chemical intermediate in the synthesis of dabrafenib and its structural analogs, which are potent and selective inhibitors of BRAF V600E kinase. The BRAF V600E mutation is a critical oncogenic driver in several cancers, most notably melanoma, but also colorectal cancer and others . As a synthetic precursor, this compound provides researchers with a versatile scaffold for developing and optimizing novel BRAF inhibitors, enabling structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. Its core structure, featuring the imidazole-thiol and hydroxymethyl motifs, is integral to the molecular recognition and binding affinity for the ATP-binding site of the mutant BRAF kinase. Consequently, this reagent is primarily of value in medicinal chemistry and oncology research for the design and synthesis of next-generation targeted cancer therapeutics aimed at inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. Dabrafenib, a drug derived from this intermediate, is clinically used in combination with MEK inhibitors for treating metastatic melanoma , making this compound a vital tool for investigating combination therapies and overcoming drug resistance mechanisms.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKUJLEKUDEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically involving formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dechlorinated products, modified imidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the chlorobenzyl and mercapto groups may enhance its activity against certain biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Substituent Modifications on the Aromatic Ring

4-Chlorobenzyl vs. 4-Methylbenzyl
  • : The analog 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide replaces the 4-chloro substituent with a methyl group. Molecular Weight: 291.37 (methyl) vs. ~326.8 (estimated for 4-chloro, assuming similar structure) .
4-Chlorobenzyl vs. 4-Fluorophenyl
  • : N-(4-Fluorophenyl)-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide substitutes the benzyl group with a fluorophenyl moiety.
    • Electron Effects : Fluorine’s high electronegativity may alter electronic distribution, affecting binding interactions in biological targets .

Core Heterocycle Modifications

Imidazole vs. Thiadiazole
  • : Thiadiazole derivatives (e.g., 5e, 5j) exhibit distinct physicochemical profiles: Melting Points: 132–140°C (thiadiazoles) vs. unknown for the target compound. Bioactivity Inference: Thiadiazoles are associated with antimicrobial and antitumor activities, but the imidazole core in the target compound may offer different hydrogen-bonding capabilities due to the -SH and -CH2OH groups .
Imidazole vs. Benzimidazole
  • : Benzimidazole derivatives (e.g., compounds 2–12 ) feature fused benzene-imidazole rings.
    • Spectroscopic Differences : FTIR data for benzimidazoles show characteristic -NH and -C=N stretches at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively. The target compound’s imidazole -SH group would likely exhibit a distinct S-H stretch (~2550 cm⁻¹) .
Melting Points and Solubility
  • Thiadiazole Analogs () : Melting points range from 132–170°C, influenced by substituent bulk and symmetry. For example:
    • 5h (benzylthio) : 133–135°C (88% yield).
    • 5g (ethylthio) : 168–170°C (78% yield).
    • Implications : Bulkier substituents (e.g., benzyl) may reduce melting points due to decreased crystallinity, whereas smaller groups (ethyl) enhance packing efficiency .

Biological Activity

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C₁₄H₁₇ClN₃O₂S
  • Molecular Weight: 291.37 g/mol

The structure includes a chlorobenzyl group and a mercaptoimidazole moiety, which are thought to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study compared its Minimum Inhibitory Concentration (MIC) against various bacterial strains, as shown in Table 1.

Bacterial Strain MIC (μg/mL) Comparison
MRSA31.25Moderate activity compared to ciprofloxacin (0.381 μM)
E. coli62.5Similar to other imidazole derivatives
Pseudomonas aeruginosa125Lower activity than standard antibiotics

The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an antimicrobial agent in clinical applications .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This was evidenced by studies showing that treatment with the compound resulted in significant reductions in bacterial growth rates and biofilm formation .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. In vitro studies have shown that it effectively inhibits the growth of Candida species, with an MIC of approximately 50 μg/mL, outperforming traditional antifungal agents like fluconazole .

Clinical Applications

A notable case study involved the use of this compound in treating biofilm-associated infections in patients with chronic wounds. The results indicated a significant reduction in biofilm density and improved healing rates, supporting its potential therapeutic use in wound care .

Research Findings

Recent research highlights the compound's ability to inhibit biofilm formation in various pathogens. For instance, it was found to reduce biofilm biomass by over 60% in MRSA strains compared to untreated controls .

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